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molecular formula C19H19NO4 B4965042 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile

2,3-bis(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B4965042
M. Wt: 325.4 g/mol
InChI Key: AJPJIPYVXWDABV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534135B1

Procedure details

2,3-Bis-(3,4-dimethoxy-phenyl)-acrylonitile (1.83 g, 5.63 mmol) was dissolved in absolute dichloromethane (100 ml) and the obtained solution was cooled to 0° C. and maintained under nitrogen atmosphere. Boron trifluoride etherate (1.76 g, 12.39 mmol) was dropwise added (within 15 min) to the reaction mixture which was stirred for further 15 min at 0° C. At this temperature, pyridinium chlorochromate (PCC) (2.43 g, 11.26 mmol), was portionwise added (10 portions, 1 portion/min) to the reaction mixture which turned green-brown. After complete addition of PCC, the reaction mixture was stirred for further 10 min, poured into water (200 ml), and extracted with dichloromethane (2×200 ml). The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure. The obtained brown residue was chromatographed on silica (CH2Cl2). This afford a yellow material which was further purified by crystallisation in ethanol/dichloromethane: 9/1 to give 2,3,6,7-tetramethoxy-phenanthrene-9-carbonitrile as white powder (yield 1.75 g, 96%).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].B(F)(F)F.CCOCC.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.O>ClCCl>[CH3:24][O:23][C:17]1[C:18]([O:21][CH3:22])=[CH:19][C:20]2[C:6]3[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:8]([O:9][CH3:10])[CH:7]=3)[C:11]([C:12]#[N:13])=[CH:14][C:15]=2[CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C#N)=CC1=CC(=C(C=C1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for further 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen atmosphere
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained brown residue was chromatographed on silica (CH2Cl2)
CUSTOM
Type
CUSTOM
Details
This afford a yellow material which
CUSTOM
Type
CUSTOM
Details
was further purified by crystallisation in ethanol/dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=2C=C(C3=CC(=C(C=C3C2C=C1OC)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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